molecular formula C20H20ClN3OS B2491978 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine CAS No. 422533-40-2

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2491978
CAS No.: 422533-40-2
M. Wt: 385.91
InChI Key: SRYXFMJJYXXKPV-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, a 4-chlorophenyl group, a sulfanyl linkage, and an oxolan-2-ylmethyl substituent. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with thiol-containing reagents such as thiourea or thiophenol.

    Attachment of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the amine group with oxolan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Substituted quinazoline derivatives.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYXFMJJYXXKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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